molecular formula C9H7NO2S B3119709 Methyl thieno[3,2-c]pyridine-6-carboxylate CAS No. 253332-82-0

Methyl thieno[3,2-c]pyridine-6-carboxylate

Cat. No. B3119709
CAS RN: 253332-82-0
M. Wt: 193.22 g/mol
InChI Key: KQQNBNAMXWPKGP-UHFFFAOYSA-N
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Description

“Methyl thieno[3,2-c]pyridine-6-carboxylate” is a chemical compound with the molecular formula C9H7NO2S . It is a type of heteroaromatic compound, which are frequently used in medicinal chemistry due to their ability to form secondary interactions with the biological target of interest .


Molecular Structure Analysis

The molecular structure of “Methyl thieno[3,2-c]pyridine-6-carboxylate” includes a five-membered heteroaromatic ring fused with a pyridine derivative . This structure is similar to many drugs, especially antiviral and anticancer ones, with DNA bases such as adenine and guanine .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl thieno[3,2-c]pyridine-6-carboxylate” are not detailed in the sources retrieved, thieno[3,2-c]pyridine derivatives are known to be used in the development of kinase inhibitors .

Scientific Research Applications

Future Directions

The future directions for “Methyl thieno[3,2-c]pyridine-6-carboxylate” and similar compounds involve their potential use in drug design and medicinal chemistry, particularly as ATP-mimetic kinase inhibitors . Their structural similarity to DNA bases such as adenine and guanine makes them effective in this role .

properties

IUPAC Name

methyl thieno[3,2-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)7-4-8-6(5-10-7)2-3-13-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQNBNAMXWPKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C=CSC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001215599
Record name Thieno[3,2-c]pyridine-6-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl thieno[3,2-c]pyridine-6-carboxylate

CAS RN

253332-82-0
Record name Thieno[3,2-c]pyridine-6-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253332-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-c]pyridine-6-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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